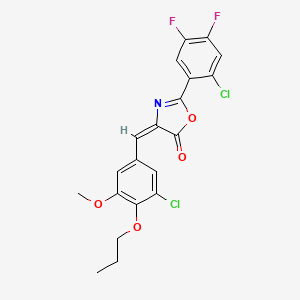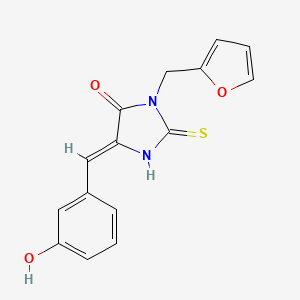![molecular formula C15H9F3N4O5 B14930402 1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14930402.png)
1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a chromenone moiety, and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the chromenone moiety, followed by the introduction of the pyrazole ring and the trifluoromethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole and chromenone moieties can interact with enzymes or receptors. The trifluoromethyl group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-pyrazole-5-carboxamide: shares similarities with other nitro-containing pyrazole derivatives and chromenone-based compounds.
Other pyrazole derivatives: These compounds often exhibit similar reactivity and biological activity.
Chromenone-based compounds: These compounds are known for their fluorescence and potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H9F3N4O5 |
|---|---|
Poids moléculaire |
382.25 g/mol |
Nom IUPAC |
2-methyl-4-nitro-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H9F3N4O5/c1-21-13(10(6-19-21)22(25)26)14(24)20-7-2-3-8-9(15(16,17)18)5-12(23)27-11(8)4-7/h2-6H,1H3,(H,20,24) |
Clé InChI |
UIUXSIBWFKIEGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B14930319.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B14930320.png)

![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B14930327.png)
![N'-[(3E)-5-bromo-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14930336.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]thiophene-2-sulfonamide](/img/structure/B14930342.png)
![6-(1,5-dimethylpyrazol-4-yl)-13-methyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B14930356.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B14930374.png)
![methyl 2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B14930377.png)
![(4Z)-2-(4-methyl-3-nitrophenyl)-4-{2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14930380.png)
![(4-Benzylpiperazin-1-yl)[2-(4-methoxyphenyl)-3-methylquinolin-4-yl]methanone](/img/structure/B14930389.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B14930400.png)
![N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14930401.png)
